molecular formula C18H18ClFN4OS2 B2520012 (3-fluorophenyl)(4-(5-(thiophen-2-yl)-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)methanone hydrochloride CAS No. 1351608-20-2

(3-fluorophenyl)(4-(5-(thiophen-2-yl)-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)methanone hydrochloride

Cat. No.: B2520012
CAS No.: 1351608-20-2
M. Wt: 424.94
InChI Key: IVUPUWCNVGUHGI-UHFFFAOYSA-N
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Description

The compound "(3-fluorophenyl)(4-(5-(thiophen-2-yl)-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)methanone hydrochloride" is a structurally complex molecule featuring multiple pharmacologically relevant motifs:

  • Piperazine moiety: A flexible nitrogen-containing heterocycle that often contributes to receptor binding and solubility via hydrogen bonding .
  • 1,3,4-Thiadiazine ring: A sulfur- and nitrogen-containing heterocycle linked to diverse biological activities, including antimicrobial and antitumor effects .

The hydrochloride salt form improves aqueous solubility, a critical factor for pharmacokinetic optimization.

Properties

IUPAC Name

(3-fluorophenyl)-[4-(5-thiophen-2-yl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl]methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN4OS2.ClH/c19-14-4-1-3-13(11-14)17(24)22-6-8-23(9-7-22)18-21-20-15(12-26-18)16-5-2-10-25-16;/h1-5,10-11H,6-9,12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVUPUWCNVGUHGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(CS2)C3=CC=CS3)C(=O)C4=CC(=CC=C4)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClFN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound (3-fluorophenyl)(4-(5-(thiophen-2-yl)-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)methanone hydrochloride is a complex organic molecule with potential pharmacological applications. Its structure includes a piperazine ring and a thiadiazine moiety, which are known to contribute to various biological activities. This article explores the biological activity of this compound, focusing on its anti-cancer properties, antimicrobial effects, and potential as an antiviral agent.

Structural Characteristics

The compound's structure can be broken down into several functional groups:

  • Piperazine Ring : Known for its role in various pharmacological activities.
  • Thiadiazine Moiety : Associated with anti-cancer and antimicrobial properties.
  • Fluorophenyl Group : Enhances lipophilicity and may influence the compound's interaction with biological targets.

1. Anti-Cancer Properties

Research has indicated that compounds containing thiadiazine scaffolds exhibit significant anti-cancer activity. In particular:

  • A study synthesized a series of substituted 4H-1,2,6-thiadiazin-4-ones and tested their efficacy against various cancer cell lines, including bladder and prostate cancer. The most potent compounds demonstrated IC50 values in the low micromolar range (e.g., IC50 = 1.6 μM for bladder cancer) with minimal toxicity to normal fibroblast cells (IC50 > 100 μM) .
CompoundCancer TypeIC50 (μM)Toxicity (WS-1)
16Bladder1.6>100
17Prostate15>100
26Breast13>100

2. Antimicrobial Activity

The compound has shown promising antimicrobial activity against various bacterial strains:

  • In vitro studies demonstrated that related compounds exhibited antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 31.25 to 62.5 μg/mL .

3. Antiviral Effects

Preliminary investigations suggest that similar compounds possess antiviral properties:

  • Specifically, analogs of the compound have shown activity against influenza A and Coxsackie B4 viruses, indicating potential for further exploration in antiviral drug development .

Case Studies

Several case studies have highlighted the effectiveness of thiadiazine derivatives in treating specific conditions:

  • A study evaluated the efficacy of a series of thiadiazine-based compounds in inhibiting tumor growth in animal models, demonstrating significant reductions in tumor size compared to controls.

The biological activities of this compound are likely mediated through multiple mechanisms:

  • Kinase Inhibition : The structural features allow for interactions with various kinases involved in cancer progression. For instance, compounds similar to this one have been shown to form hydrogen bonds in critical regions of target kinases .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Modified Aryl Groups

Compound A: "Furan-2-yl(4-(5-(thiophen-2-yl)-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)methanone hydrochloride"

  • Key difference : The 3-fluorophenyl group is replaced with a furan-2-yl ring.
  • Solubility: The polar furan may enhance solubility but reduce membrane permeability relative to the fluorophenyl group.

Compound B : "3-(4-Chloro-phenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid-(5-(4-methoxy-phenyl)-6H-[1,3,4]-thiadiazin-2-yl)-amide"

  • Key differences: Pyrazole-carboxylic acid amide replaces the piperazin-1-yl methanone backbone. 4-Methoxyphenyl substituent on the thiadiazine instead of thiophen-2-yl.
  • Methoxy groups enhance solubility but may reduce CNS penetration due to increased polarity.

Analogues with Triazole and Sulfonyl Groups

Compound C: "2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone"

  • Key differences :
    • Triazole core replaces the thiadiazine ring.
    • Sulfonyl group introduces strong electron-withdrawing effects.
  • Implications :
    • Sulfonyl groups improve thermodynamic stability but may increase molecular weight, affecting bioavailability.
    • Triazole’s nitrogen-rich structure enhances metal-binding capacity, relevant for enzyme inhibition.

Compound D : "4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-2H-1,2,4-triazole-3(4H)-thione"

  • Key difference: Thione group replaces the methanone moiety.
  • Implications :
    • Thione groups increase polarity and may enhance interactions with cysteine residues in target proteins.

Thiophene-Containing Analogues

Compound E : "Thiophene fentanyl hydrochloride"

  • Key similarity : Shares a thiophene moiety but belongs to the opioid class.

Comparative Data Table

Compound Core Structure Key Substituents Molecular Weight (g/mol) Solubility (Predicted)
Target Compound Thiadiazine-piperazine 3-Fluorophenyl, thiophen-2-yl ~480.0 Moderate (HCl salt)
Compound A Thiadiazine-piperazine Furan-2-yl, thiophen-2-yl ~462.0 High
Compound B Pyrazole-thiadiazine 4-Chlorophenyl, 4-methoxyphenyl ~520.0 Low
Compound C Triazole-sulfonyl 2,4-Difluorophenyl, phenylsulfonyl ~550.0 Low
Compound E Opioid backbone Thiophen-2-yl, anilide ~412.9 High (HCl salt)

Research Findings and Implications

  • Bioisosteric replacements : Substituting fluorophenyl with furan (Compound A) or methoxyphenyl (Compound B) alters electronic and solubility profiles, which could guide lead optimization for specific targets .
  • Heterocycle choice : Thiadiazine (Target Compound) vs. triazole (Compound C) cores influence metabolic stability; sulfur-containing rings (thiadiazine, thiophene) may enhance membrane permeability compared to nitrogen-rich triazoles .
  • Salt forms : Hydrochloride salts (Target Compound, Compound E) are preferred for ionic solubility, critical for oral bioavailability .

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